Product packaging for synaptic vesicle membrane protein 2(Cat. No.:CAS No. 148845-93-6)

synaptic vesicle membrane protein 2

Cat. No.: B1176604
CAS No.: 148845-93-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Synaptic Vesicle Membrane Protein 2 (SV2) is a crucial transmembrane glycoprotein present in all secretory vesicles of neurons and endocrine cells, playing a fundamental role in regulating neurotransmitter release . As a member of the Major Facilitator Superfamily (MFS) of transporters, SV2 features 12 transmembrane domains with a large glycosylated intraluminal loop and cytosolic N- and C-termini . This protein exists in three paralogs—SV2A, SV2B, and SV2C—which share significant structural homology but exhibit distinct expression patterns throughout the brain, with SV2A being ubiquitously expressed, SV2B more restricted to excitatory synapses, and SV2C primarily localized to evolutionarily older brain regions like the striatum and midbrain . The primary research value of SV2 lies in its critical function in modulating synaptic vesicle priming and regulating release probability, particularly during low-frequency neurotransmission . Studies demonstrate that SV2 enhances initial release probability by priming morphologically docked vesicles during quiescent periods, thereby ensuring that low-frequency neurotransmission is faithfully conveyed . Furthermore, SV2 serves as the specific molecular target for the antiepileptic drug levetiracetam, highlighting its significant relevance to neuronal excitability and epilepsy research . SV2 also facilitates the entry of neurotoxins such as botulinum into neurons, providing a vital mechanism for studying neurotoxicity and neuronal trafficking pathways . This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans. Researchers can utilize this reagent to investigate synaptic transmission mechanisms, epilepsy pathophysiology, neurotoxin entry pathways, and vesicular dynamics in neurological disorders.

Properties

CAS No.

148845-93-6

Molecular Formula

C11H11NO2

Synonyms

synaptic vesicle membrane protein 2

Origin of Product

United States

Molecular Architecture and Biochemical Characteristics of Synaptic Vesicle Membrane Protein 2

Protein Family Classification: Synaptic Vesicle Glycoprotein (B1211001) 2 Subtypes (SV2A, SV2B, SV2C)

The synaptic vesicle glycoprotein 2 family consists of three distinct paralogs in vertebrates: SV2A, SV2B, and SV2C. nih.govnih.gov These subtypes share significant sequence and structural homology, with approximately 60-64% sequence identity and 80% structural similarity. nih.gov Despite their similarities, the three isoforms exhibit distinct expression patterns throughout the nervous system. SV2A is the most widespread isoform, found ubiquitously in the brain. frontiersin.orgwikipedia.org In contrast, SV2B expression is more restricted, primarily localized to excitatory synapses in regions like the cortex and hippocampus. frontiersin.orgnih.gov SV2C has the most limited distribution, with high concentrations in phylogenetically older brain areas such as the striatum, substantia nigra, and olfactory bulb. frontiersin.org While SV2A is present in both excitatory and inhibitory neurons, SV2B is predominantly found in glutamatergic neurons, and SV2C is highly expressed in dopaminergic and a subset of GABAergic neurons. nih.govfrontiersin.org

Table 1: Characteristics of Synaptic Vesicle Glycoprotein 2 Subtypes

Subtype General Expression Neuronal Localization
SV2A Ubiquitous throughout the brain frontiersin.orgwikipedia.org Excitatory and inhibitory neurons nih.gov
SV2B Primarily in the cortex and hippocampus frontiersin.org Predominantly excitatory (glutamatergic) neurons nih.govnih.gov
SV2C Concentrated in the striatum, substantia nigra, pons, medulla oblongata, and olfactory bulb frontiersin.org High expression in dopaminergic and some GABAergic neurons nih.govfrontiersin.org

Conserved Structural Domains

The SV2 protein family is characterized by a highly conserved molecular architecture, which is fundamental to its function in synaptic transmission.

Transmembrane Domain Organization (12-transmembrane topology)

A defining feature of all SV2 isoforms is their 12-transmembrane (TM) domain topology. nih.govnih.govnih.gov This structure is characteristic of the Major Facilitator Superfamily (MFS) of transporters, to which SV2 proteins belong. nih.govnih.gov The 12 transmembrane helices are believed to have originated from a duplication of a six-transmembrane domain protein. nih.gov This organization places both the N-terminus and the C-terminus of the protein in the cytoplasm. nih.govfrontiersin.org

Cytoplasmic and Luminal Loop Characteristics

Connecting the transmembrane domains are a series of intracellular (cytoplasmic) and intravesicular (luminal) loops. frontiersin.org A particularly prominent feature is a large luminal loop located between transmembrane domains 7 and 8. nih.govnih.gov This loop is a key site for post-translational modifications, specifically N-glycosylation. nih.govnih.gov The cytoplasmic loops are also crucial for the protein's function, containing motifs involved in protein-protein interactions and trafficking. nih.gov

N- and C-Terminal Cytoplasmic Sequences

Both the N- and C-terminal ends of SV2 proteins are located in the cytoplasm. nih.govfrontiersin.org The N-terminal region is the most variable among the three paralogs. nih.gov Notably, SV2B has a significantly shorter N-terminus compared to SV2A and SV2C. nih.govnih.gov The N-terminal domain of SV2A and SV2C contains a binding site for the synaptic vesicle protein synaptotagmin-1. nih.govnih.gov Additionally, tyrosine-based endocytosis motifs have been identified in the N-terminal region of SV2A and in a cytoplasmic loop of SV2A and SV2B, which are important for the protein's trafficking and retrieval. nih.gov The C-terminal cytoplasmic sequences are highly conserved among the isoforms. frontiersin.org

Post-Translational Modifications of Synaptic Vesicle Membrane Protein 2

Post-translational modifications play a critical role in regulating the structure and function of SV2 proteins.

Phosphorylation Events and Regulatory Residues (e.g., Threonine 84 in SV2A)

The functional activities of this compound (SV2) are intricately regulated by post-translational modifications, with phosphorylation playing a pivotal role. SV2 proteins are known phosphoproteins within nerve terminals, and the phosphorylation of their amino-terminus is crucial for mediating interactions with other synaptic proteins, notably synaptotagmin-1. nih.gov This regulation is essential for the proper trafficking and function of synaptic vesicles.

Research has identified that members of the Casein Kinase 1 (CK1) family, including Tau-tubulin protein kinases (TTBK1 and TTBK2), are responsible for phosphorylating the SV2A isoform. ed.ac.uknih.govnih.gov These phosphorylation events occur at specific constellations of residues located in the N-terminal cytoplasmic region of the protein. These sites have been grouped into two main clusters:

Cluster-1: Comprising Serine 42 (Ser42), Serine 45 (Ser45), and Serine 47 (Ser47). ed.ac.uknih.gov

Cluster-2: Including Serine 80 (Ser80), Serine 81 (Ser81), and Threonine 84 (Thr84). ed.ac.uknih.gov

Among these, the phosphorylation of Threonine 84 (Thr84) within Cluster-2 is a particularly critical regulatory event. nih.goved.ac.uk The phosphorylation of this specific residue is essential for triggering the binding of SV2A to the C2B domain of synaptotagmin-1, the primary calcium sensor for evoked neurotransmitter release. ed.ac.uknih.govnih.gov This interaction is not merely a transient binding event; it has profound functional consequences for synaptic vesicle recycling. Specifically, the phosphorylation-dependent interaction between SV2A and synaptotagmin-1 is required for the correct and efficient retrieval of synaptotagmin-1 during synaptic vesicle endocytosis. ed.ac.uknih.gov Ablation of Thr84 phosphorylation leads to dysfunctional synaptotagmin-1 retrieval, highlighting SV2A's role as a phospho-dependent chaperone that ensures the fidelity of this crucial process. nih.goved.ac.uknih.gov This mechanism underscores the importance of SV2A phosphorylation in maintaining the molecular composition of synaptic vesicles and, consequently, the reliability of neurotransmission. nih.gov

Table 1: Key Phosphorylation Sites in Human SV2A and Their Regulatory Roles

Phosphorylation Site Cluster Residue Kinase Family Functional Consequence
Cluster 1 Ser42, Ser45, Ser47 Casein Kinase 1 (CK1) Contributes to overall N-terminal phosphorylation. ed.ac.uknih.gov
Cluster 2 Ser80, Ser81 Casein Kinase 1 (CK1) Part of the cluster that facilitates synaptotagmin-1 interaction. ed.ac.uknih.gov
Cluster 2 Thr84 Casein Kinase 1 (CK1) Essential for triggering the binding to the C2B domain of synaptotagmin-1; critical for the specific retrieval of synaptotagmin-1 during endocytosis. nih.goved.ac.uknih.govnih.govnih.gov

Evolutionary Conservation and Phylogeny of this compound

The this compound (SV2) family, comprising the three paralogs SV2A, SV2B, and SV2C, is highly conserved among vertebrates, indicating a fundamental and indispensable role in the nervous system. frontiersin.orgresearchgate.net These paralogs share approximately 60% of their amino acid sequences, with the highest degree of conservation found in the transmembrane domains and the C-terminal region. frontiersin.org While the three isoforms are structurally similar, their expression patterns can differ, suggesting specialized roles in different neuronal populations. nih.govfrontiersin.org SV2A, for instance, is ubiquitously expressed throughout the brain, whereas SV2B and SV2C have more restricted distributions. nih.govfrontiersin.org

Phylogenetic analysis reveals that SV2 proteins are related to the major facilitator superfamily (MFS) of transporters, a large and diverse group of membrane proteins. nih.govnih.govfrontiersin.org Specifically, the first six transmembrane domains of SV2 show homology to MFS transporters, while the subsequent six domains are more similar to neurotransmitter transporters. nih.govfrontiersin.org This suggests that SV2 may have evolved from an ancestral transporter protein. Despite this structural resemblance, a primary transport function for SV2 has not been definitively established. The SV2 family is distinguished from other related proteins, like SVOP (SV2-related Protein), by the presence of a large, glycosylated luminal loop between transmembrane segments 7 and 8. researchgate.net

The conservation of SV2 extends to critical functional residues. For example, the amino acid sequences encompassing the key phosphorylation sites in the N-terminus of SV2A, including the regulatory Threonine 84, are highly conserved across various vertebrate species. nih.govjneurosci.org This evolutionary pressure to maintain these specific residues underscores their critical importance in regulating the protein's function, particularly its interaction with synaptotagmin-1. nih.gov While well-conserved in vertebrates, a clear invertebrate isoform of SV2 has not been identified, suggesting the SV2 family may have evolved to meet the specific demands of the vertebrate nervous system. frontiersin.org

Table 2: Conservation of SV2A Phosphorylation Sites Across Species

Species Cluster 1 Residues (Human: 42, 45, 47) Cluster 2 Residues (Human: 80, 81, 84)
Human Ser, Ser, Ser Ser, Ser, Thr
Mouse Ser, Ser, Ser Ser, Ser, Thr
Rat Ser, Ser, Ser Ser, Ser, Thr
Cow Ser, Ser, Ser Ser, Ser, Thr
Chicken Ser, Ser, Ser Ser, Ser, Thr
Zebrafish Ser, Ser, Ser Ser, Ser, Thr

(Data derived from sequence alignment analysis) jneurosci.org


Genetic Landscape and Expression Profiles of Synaptic Vesicle Membrane Protein 2

Gene Structure and Transcriptional Regulation of SV2 Isoforms

The three SV2 paralogs are encoded by distinct genes located on different chromosomes. frontiersin.org In humans, the SV2A gene is on chromosome 1, SV2B on chromosome 15, and SV2C on chromosome 5. frontiersin.orgcreative-biolabs.comwikipedia.org Structurally, all SV2 isoforms are 12-transmembrane proteins, a feature characteristic of the major facilitator superfamily of transporters. nih.govnih.gov They possess cytoplasmic N- and C-termini and two large loops, one cytoplasmic and one luminal. frontiersin.org

A key structural feature is the large, highly N-glycosylated intravesicular loop. frontiersin.orgnih.gov SV2A and SV2B have three N-linked glycosylation sites, whereas SV2C has five. nih.gov The N-termini represent the most variable regions among the three proteins, with SV2B featuring a significantly truncated N-terminus compared to SV2A and SV2C. nih.gov Phosphorylation is another important post-translational modification. For instance, the phosphorylation of the Thr84 residue in SV2A by casein kinase family 1 proteins is crucial for the recruitment of synaptotagmin (B1177969). nih.govnih.gov

The regulation of SV2 gene expression is complex and can be influenced by various factors. For example, the toxicant lead has been shown to inhibit SV2C expression through the action of the transcription repressor known as neuron-restrictive silencer factor. nih.gov In some instances, the genetic deletion of one isoform can lead to compensatory upregulation of another. Loss of SV2A or SV2C can result in an increase in the expression of the other, suggesting a regulatory mechanism aimed at maintaining total SV2 levels. nih.gov However, this compensation is not always sufficient to restore normal function, indicating that the isoforms are not entirely redundant. nih.gov Interestingly, the genetic deletion of SV2B does not appear to trigger a similar compensatory upregulation of SV2A. nih.gov

Differential Expression Patterns of SV2 Isoforms

The three SV2 isoforms exhibit markedly different, though sometimes overlapping, expression patterns throughout the central nervous system (CNS). This differential distribution suggests that the specific composition of SV2 isoforms on synaptic vesicles may regulate their function. nih.govresearchgate.net

In contrast to SV2A, SV2B has a more limited and specific distribution. nih.govnih.govresearchgate.net High levels of SV2B expression are found in brain regions such as the cortex and hippocampus. nih.govnih.gov However, it is notably absent or expressed at very low levels in other areas, including the dentate gyrus, globus pallidus, and the substantia nigra pars reticulata. nih.govfrontiersin.orgnih.gov

Functionally, SV2B expression is primarily restricted to excitatory, glutamatergic synapses. nih.govfrontiersin.orgnih.govresearchgate.net Although most glutamatergic synapses co-express both SV2A and SV2B, the specific role of SV2B is highlighted by its distinct intrasynaptic localization. nih.gov For example, in the CA1 region of the hippocampus, SV2B is almost entirely absent from the docked vesicles at the active zone, suggesting a different role from SV2A in the process of neurotransmitter release. nih.gov

SV2C displays the most restricted expression pattern of the three isoforms, being localized primarily to phylogenetically older brain regions. nih.govfrontiersin.org Its expression is prominent in the basal ganglia, including the striatum, midbrain, and ventral pallidum, with very little expression in the neocortex. nih.govbiorxiv.org

Specifically, SV2C is found in distinct neuronal populations. It is highly expressed in dopaminergic neurons of the substantia nigra and their terminals in the striatum, with estimates suggesting its presence in 70-75% of these cells. nih.govfrontiersin.orgfrontiersin.orgnih.gov SV2C is also strongly expressed in GABAergic medium spiny neurons of the striatum and other GABAergic cells, such as the Purkinje cells of the cerebellum. nih.govfrontiersin.orgturkupetcentre.netnih.gov Furthermore, it is present in a subpopulation of striatal cholinergic interneurons. frontiersin.orgfrontiersin.orgnih.govfrontiersin.org This selective expression points to a specialized role for SV2C in modulating neurotransmission within these specific circuits. nih.govfrontiersin.org

Developmental Expression Dynamics of Synaptic Vesicle Membrane Protein 2 Isoforms

The expression of SV2 isoforms is dynamically regulated throughout brain development, from embryonic stages to adulthood. The expression of SV2A and SV2B begins around mid-neurogenesis, at embryonic day 14 in mice. frontiersin.org The distribution of SV2A tends to stabilize around the time of birth. frontiersin.org

In contrast, SV2B expression is more variable during development and is more widely distributed in the immature brain compared to the adult brain. frontiersin.orgnih.govresearchgate.net This suggests a role for SV2B in early neuronal development, potentially even before synaptic contacts are fully established. nih.govresearchgate.net Studies in the developing mouse retina have shown a temporal and cell-specific distribution of all three SV2 isoforms even before synaptogenesis begins, implying a role in synapse formation. frontiersin.org

Postnatal development also sees significant changes in SV2 expression. In the hippocampus, for example, the expression of both SV2A and SV2B increases between postnatal day 5 (P5) and P7, a critical period for synapse development and the time when seizures begin to appear in SV2A knockout mice. nih.gov Specifically, SV2A expression increases mainly in the CA1 region around P7, while SV2B expression gradually increases in the same region between P5 and P10. frontiersin.orgnih.gov The expression of SV2C, however, does not appear to change significantly during this postnatal period in the hippocampus. frontiersin.org

Overlapping and Unique Expression in Specific Neuronal and Neuroendocrine Cell Types

The expression patterns of SV2 isoforms are characterized by both significant overlap and distinct, unique localizations, which allows for a complex regulation of synaptic function. SV2A and SV2B are frequently co-expressed in a large number of neurons, and studies have shown they can be present on the same synaptic vesicle. nih.govnih.govresearchgate.net This co-expression is particularly prominent in glutamatergic neurons in regions like the cortex and hippocampus. nih.govnih.govnih.gov

Despite this overlap, their functions are not completely redundant. SV2A is found in both excitatory and inhibitory neurons, whereas SV2B is largely confined to excitatory synapses. nih.govnih.gov This provides a clear example of unique expression, where inhibitory, GABAergic neurons primarily express SV2A but not SV2B. frontiersin.orgresearchgate.net

SV2C's expression is largely unique and overlaps less with the other two isoforms. It is found in specific populations of dopaminergic, GABAergic, and cholinergic neurons, particularly within the basal ganglia. nih.govfrontiersin.orgfrontiersin.orgturkupetcentre.net In the striatum, the high expression of SV2C correlates with lower levels of SV2A and SV2B. nih.gov A notable unique feature of SV2C is its presence in the cell bodies of midbrain dopamine (B1211576) neurons and striatal GABAergic neurons, whereas SV2A and SV2B are typically not found in cell bodies. nih.gov

Beyond the central nervous system, SV2 proteins are also expressed in the peripheral nervous system and in various neuroendocrine cells. nih.govnih.gov For instance, SV2A is present in peripheral sympathetic synapses, while all three isoforms are found in motor neurons. nih.gov Neuroendocrine cells in tissues such as the adrenal medulla, pancreas, and thyroid also express SV2 proteins. nih.gov

Interactive Data Tables

Table 1: Genetic and Structural Characteristics of SV2 Isoforms

FeatureSV2ASV2BSV2C
Human Gene SV2A wikipedia.orgSV2B creative-biolabs.comSV2C frontiersin.org
Chromosome 1 wikipedia.org15 creative-biolabs.com5 frontiersin.org
Transmembrane Domains 12 nih.govnih.gov12 nih.govcreative-biolabs.com12 nih.govfrontiersin.org
N-Glycosylation Sites 3 nih.gov3 nih.gov5 nih.gov
Key Structural Feature Ubiquitous expression nih.govnih.govTruncated N-terminus nih.govHighly restricted expression nih.gov

Table 2: Summary of SV2 Isoform Expression in the Central Nervous System

IsoformExpression PatternKey Brain RegionsAssociated Neuron Types
SV2A Ubiquitous nih.govnih.govAll brain regions nih.govnih.govGlutamatergic & GABAergic nih.govnih.gov
SV2B Restricted nih.govresearchgate.netCortex, Hippocampus nih.govnih.govPrimarily Glutamatergic nih.govfrontiersin.orgnih.gov
SV2C Highly Restricted nih.govnih.govStriatum, Substantia Nigra, Midbrain nih.govfrontiersin.orgDopaminergic, GABAergic, Cholinergic nih.govfrontiersin.orgfrontiersin.orgturkupetcentre.net

Cellular and Subcellular Localization and Dynamics of Synaptic Vesicle Membrane Protein 2

Synaptic Vesicle Targeting and Integration

The targeting of SV2 to synaptic vesicles is a highly regulated and precise process, ensuring its consistent presence on these organelles. nih.gov Unlike some other vesicle proteins, SV2 is not considered a general factor for endocytosis but is specifically sorted. nih.gov This precise regulation is highlighted by single vesicle analysis, which has demonstrated that SV2 is one of the most uniformly distributed vesicle proteins, with over 95% of vesicles containing approximately five copies of the protein. nih.gov This tight control suggests that the level of SV2 expression is crucial for proper synaptic function. nih.gov

The integration of SV2 into synaptic vesicles is part of the broader pathway for synaptic vesicle protein trafficking. These proteins are synthesized in the endoplasmic reticulum, processed through the Golgi apparatus, and then sorted into synaptic vesicle precursors for transport to the presynaptic terminal. nih.govjensenlab.org While the exact sorting signals for all synaptic vesicle proteins are not fully defined, the process involves specific protein-protein interactions. nih.gov For SV2, a crucial interaction for its trafficking and integration is with synaptotagmin (B1177969), the primary calcium sensor for vesicle fusion. nih.gov SV2 regulates both the expression levels and the trafficking of synaptotagmin to synaptic vesicles. nih.gov In the absence of SV2, the amount of synaptotagmin in synaptic vesicles is significantly reduced by approximately 85%. nih.gov

Intra-Vesicular and Extra-Vesicular Conformational Changes During Synaptic Vesicle Cycle

The synaptic vesicle cycle involves the docking of the vesicle at the presynaptic membrane, priming for release, fusion upon calcium influx, and subsequent retrieval via endocytosis. cusabio.com During this cycle, SV2 is believed to undergo conformational changes, particularly influenced by its interactions with other proteins and post-translational modifications like phosphorylation.

A key interaction for SV2 is with synaptotagmin. nih.gov The binding of SV2 to synaptotagmin is regulated by phosphorylation. nih.gov A conserved threonine residue (Thr84 in SV2A) in the cytoplasmic N-terminus of SV2 is a substrate for casein kinase 1. nih.gov Phosphorylation at this site increases the affinity of SV2 for synaptotagmin, an interaction crucial for the proper retrieval of synaptotagmin during endocytosis. nih.govnih.gov This phosphorylation-dependent binding suggests a conformational shift in the N-terminal cytoplasmic domain of SV2, which exposes or enhances the binding site for synaptotagmin. researchgate.net Following exocytosis, when the intra-luminal domains are transiently exposed to the synaptic cleft, and the cytoplasmic domains face the cytosol, dephosphorylation and subsequent conformational changes likely facilitate the sorting of SV2 and its associated cargo during the formation of new vesicles. frontiersin.org

While direct structural data on the complete conformational changes of SV2 throughout the cycle is limited, its role in modulating a maturational step of vesicles during exocytosis and its intricate network of interactions with other vesicle proteins like synaptophysin and synaptobrevin-2 (also known as VAMP2) further support the likelihood of dynamic structural alterations. nih.govrupress.orgfrontiersin.org These changes are essential for its functions in regulating the release machinery and ensuring vesicle competency. nih.govwikipedia.org

Trafficking Pathways and Endocytosis Motifs of Synaptic Vesicle Membrane Protein 2

The trafficking of SV2 and its retrieval from the plasma membrane after exocytosis are mediated by specific sorting signals within its cytoplasmic domains. nih.gov SV2 utilizes tyrosine-based endocytosis motifs, known as YXXØ motifs, where 'Y' is tyrosine, 'X' is any amino acid, and 'Ø' is an amino acid with a bulky hydrophobic side chain. nih.govnih.gov These motifs are recognized by the adaptor protein complex AP2, which links the vesicle cargo to clathrin, initiating clathrin-mediated endocytosis. nih.govfrontiersin.org

SV2A, the most ubiquitous isoform, contains two such critical motifs. nih.gov The first is located in the cytoplasmic N-terminus (YSRF sequence at amino acids 46-49), and the second is found in a cytoplasmic loop preceding the seventh transmembrane domain (containing Y443). nih.govnih.gov

Mutation of these motifs has been shown to disrupt SV2 trafficking and function significantly. For instance, a mutation in the first motif (Y46A) renders SV2A unable to support normal synaptic function or the retrieval of synaptotagmin. nih.gov A mutation in the second motif (Y443A) disrupts the trafficking of SV2A to synapses. nih.gov This demonstrates that these endocytic motifs are essential for the proper sorting of SV2 into synaptic vesicles and for its role in the trafficking of other key synaptic proteins like synaptotagmin. nih.govnih.gov

Motif LocationSequence (SV2A)Interacting ProteinFunctional Consequence of Mutation
N-terminusYSRF (aa 46-49)AP2 Adaptor ComplexInability to support synaptic function and synaptotagmin retrieval. nih.gov
Cytoplasmic Loop 6-7Contains Y443AP2 Adaptor ComplexDisrupted trafficking to synapses. nih.gov

Localization Beyond Synaptic Vesicles (e.g., plasma membrane during fusion, peripheral nervous system, neuroendocrine cells)

While SV2 is predominantly localized to synaptic vesicles, its presence is not exclusively confined to these organelles or to the central nervous system.

Plasma Membrane: During the synaptic vesicle cycle, following the fusion of the vesicle with the presynaptic terminal membrane (exocytosis), SV2 is transiently incorporated into the plasma membrane before being retrieved by endocytosis. cusabio.comwikipedia.org

Peripheral Nervous System (PNS): SV2 isoforms are expressed in the PNS. SV2A is found in peripheral sympathetic synapses. nih.gov In motor axons that innervate muscle fibers, SV2B and SV2C are expressed in all motoneurons, while SV2A is selectively found in slow motoneurons. nih.gov Furthermore, SV2B is the primary isoform expressed in the retina. nih.gov

Neuroendocrine Cells: SV2 is a well-established marker for neuroendocrine cells and their tumors. nih.govnih.gov It is found in secretory vesicles of various neuroendocrine tissues, including the gastrointestinal tract, pancreas, anterior pituitary, thyroid, parathyroid, and adrenal medulla. d-nb.infonih.gov Its widespread expression across these cell types suggests a conserved function in calcium-regulated secretion. nih.gov

LocationSV2 Isoform(s)Specific Cell Type/Region
Central Nervous SystemSV2A, SV2B, SV2CUbiquitous (SV2A), Glutamatergic neurons (SV2B), Striatum/Midbrain (SV2C) nih.gov
Peripheral Nervous SystemSV2A, SV2B, SV2CSympathetic synapses (SV2A), Retina (SV2B), Motor axons (SV2A, B, C) nih.gov
Neuroendocrine TissuesSV2 (isoform not always specified)GI tract, Pancreas, Pituitary, Thyroid, Adrenal Medulla nih.govnih.gov
Plasma MembraneAllTransiently present during exocytosis at the presynaptic terminal. wikipedia.org

Physiological Functions and Synaptic Mechanisms of Synaptic Vesicle Membrane Protein 2

Regulation of Neurotransmitter Release Probability

The probability of a synaptic vesicle releasing its neurotransmitter content in response to an action potential is a fundamental aspect of synaptic transmission. frontiersin.org SV2A has been shown to be a critical modulator of this release probability. nih.govnih.gov

Role in Synaptic Vesicle Priming and Competence for Calcium-Induced Exocytosis

SV2A plays a crucial role in preparing synaptic vesicles for fusion with the presynaptic membrane, a process known as priming. nih.govnih.gov Studies on neurons lacking SV2A have revealed a significant reduction in neurotransmitter release, suggesting an impairment in the ability of vesicles to fuse upon calcium influx. nih.gov This is not due to a failure in the final fusion step itself, but rather in a preceding maturation step that renders the vesicles fully responsive to calcium. nih.govjneurosci.org Essentially, SV2A acts to make primed vesicles "competent" for calcium-triggered exocytosis. nih.govjneurosci.orgnih.gov Evidence suggests that this function is independent of its potential interaction with synaptotagmin (B1177969), the primary calcium sensor for exocytosis. nih.gov Instead, the structural integrity of SV2A's transmembrane domains and its intravesicular glycosylation are vital for this role. nih.gov The absence of SV2A leads to a decrease in the readily releasable pool (RRP) of vesicles, which are the vesicles docked and primed for immediate release. nih.govnih.gov

Influence on Synaptic Strength and Short-Term Plasticity

By modulating the release probability, SV2A directly influences the strength of a synapse. nih.gov The reduction in the RRP in the absence of SV2A leads to a decrease in the initial response to a train of action potentials. nih.gov This also affects short-term plasticity, which is the dynamic change in synaptic strength over a short period of time. biorxiv.org For instance, the absence of SV2A can lead to increased paired-pulse depression, a form of short-term plasticity where the second of two closely timed stimuli elicits a smaller response than the first. nih.gov The proper function of SV2A is therefore critical for maintaining normal synaptic transmission and plasticity. nih.govbiorxiv.org

Proposed Role in Modulating Intravesicular Content

Beyond its role in exocytosis, SV2A has been implicated in regulating the internal environment of the synaptic vesicle.

Formation of Intravesicular Gel Matrix for Neurotransmitter Concentration

It has been proposed that the interior of synaptic vesicles is not a simple aqueous solution, but rather contains a proteoglycan matrix that helps to concentrate and store neurotransmitters. nih.gov Some research suggests that SV2A, with its highly glycosylated intravesicular domain, could be a key component of this matrix. nih.gov This gel-like matrix could control the release of neurotransmitters through an ion-exchange mechanism. nih.gov However, this hypothesis is not universally accepted, and other research suggests that SV2A's primary role lies elsewhere. nih.gov

Regulation of Presynaptic Calcium Homeostasis

While direct transport of calcium by SV2A is unlikely, it may indirectly influence presynaptic calcium homeostasis. nih.gov Some studies have reported that the absence of SV2A can lead to an increase in basal presynaptic calcium concentration and an enhanced calcium response to stimuli. nih.gov This could be a secondary effect of the altered neurotransmitter release dynamics in SV2A-deficient neurons. nih.gov Furthermore, a reduction in SV2A has been associated with a decrease in the current density of voltage-dependent calcium channels, which could in turn affect the secretory phenotype of the neuron. nih.gov The relationship between SV2A and presynaptic calcium appears to be complex and likely involves modulation of other proteins involved in calcium signaling and release. nih.govresearchgate.net

Modulation of Synaptic Vesicle Recycling and Endocytosis Kinetics

Synaptic Vesicle Glycoprotein (B1211001) 2 (SV2) plays a significant, albeit complex, role in the lifecycle of a synaptic vesicle, particularly in the stages following neurotransmitter release. Its influence extends to the rate and mechanisms by which the vesicle membrane is retrieved from the presynaptic terminal, a process critical for sustaining synaptic transmission. The involvement of SV2 in the synaptic vesicle cycle has been a subject of extensive research, revealing multiple points of modulation. nih.gov

One of the key observations is that the absence of SV2 isoforms can alter the speed of endocytosis. In studies of retinal bipolar cells from mice lacking SV2B, the time course for the restoration of membrane capacitance following a stimulus train was significantly slower compared to wild-type neurons. nih.gov This suggests a delay in membrane recovery, which could be due to a decreased rate of endocytosis, an increase in asynchronous release, or both. nih.gov The average time constant for membrane recovery in SV2B knockout terminals was more than double that of wild-type terminals, indicating a substantial slowdown in the recycling process. nih.gov This effect is thought to be a direct consequence of altered presynaptic Ca²⁺ signaling caused by the loss of SV2B, as endocytosis is a calcium-regulated process. nih.gov

The mechanism of SV2's involvement appears to be multifaceted. While SV2 interacts with clathrin adaptor proteins, which are central to the classical clathrin-mediated endocytosis (CME) pathway, evidence suggests this is not the only route it influences. nih.gov For instance, studies in hippocampal neurons have shown that the endocytic retrieval of SV2A proceeds with normal kinetics even in the absence of the clathrin adaptor AP-2. nih.gov This implies the existence of clathrin-independent endocytosis (CIE) pathways for SV2A retrieval. In the absence of AP-2, other major synaptic vesicle proteins like synaptophysin and VGLUT1 show significantly slowed retrieval, highlighting a cargo-selective nature of these endocytic pathways. nih.gov It has been proposed that in the absence of AP-2, another adaptor complex, AP-1, may functionally substitute, though this results in different internalization kinetics. researchgate.net This points to a sophisticated system where SV2-containing vesicles can utilize multiple retrieval mechanisms depending on the available molecular machinery.

Furthermore, interactions that occur when SV2 is transiently exposed on the cell surface during exocytosis can also modulate recycling. SV2 can act as a receptor for laminin-1, a component of the extracellular matrix. nih.govnih.gov This interaction is activity-dependent, increasing as more vesicles fuse with the plasma membrane. It has been hypothesized that this binding to laminin (B1169045) might slow down the process of vesicular recycling, potentially influencing the choice between a full fusion event and a transient "kiss-and-run" fusion. nih.gov

Table 1: Research Findings on SV2 and Endocytosis Kinetics

Experimental Model Key Finding Implication for Endocytosis Citation
Retinal Bipolar Cells (SV2B⁻/⁻ Mice) Membrane recovery time constant increased from 4.5 s (WT) to 9.5 s (SV2B⁻/⁻). Loss of SV2B significantly slows the rate of endocytosis, likely via altered Ca²⁺ signaling. nih.gov
Hippocampal Neurons (AP-2μ KO) Endocytic retrieval of SV2A-SEP proceeded with similar kinetics to controls. SV2A can be efficiently internalized via clathrin-adaptor AP-2-independent pathways. nih.gov
Electric Organ Tissue SV2 acts as a laminin-1 receptor upon vesicular fusion. Interaction with the extracellular matrix may slow vesicular recycling. nih.gov
Hippocampal Neurons (AP-2 Knockdown) Absence of AP-2 slows endocytosis of major SV proteins, but recycling remains operational. Suggests functional substitution by other adaptor complexes (e.g., AP-1) for SV protein retrieval. researchgate.net

Role in Synaptic Vesicle Stability and Integrity

Beyond its regulatory roles in trafficking and release, Synaptic Vesicle Glycoprotein 2 (SV2) is proposed to be a key structural component, essential for maintaining the stability and integrity of the synaptic vesicle itself. jax.orgacs.org This function is critical for ensuring that vesicles can properly store neurotransmitters and withstand the physical stresses of the synaptic vesicle cycle.

One major hypothesis suggests that SV2 contributes to an intravesicular "gel matrix". frontiersin.org SV2 proteins are known to be keratan (B14152107) sulfate (B86663) proteoglycans, and their large, heavily glycosylated intravesicular domains are a defining feature. nih.gov Given that each synaptic vesicle typically contains around five copies of SV2, the extensive luminal domains of these proteins likely interact with each other. nih.gov This interaction could form a structural backbone or scaffold within the vesicle's lumen. Such a matrix would serve to anchor other transmembrane vesicular proteins and help organize the vesicle's internal contents. nih.gov This structural role is supported by the identification of large vesicular protein complexes between SV2 and other vesicle proteins. nih.gov This internal matrix may be crucial for stabilizing the stored neurotransmitter, preventing leakage and ensuring a consistent quantal size. nih.govjax.orgacs.org

The structural importance of SV2 is further underscored by the necessity of its post-translational modifications. The intravesicular domain of SV2 is N-glycosylated, and this modification is crucial for the protein's proper folding and subsequent transport out of the endoplasmic reticulum. creative-biolabs.comjneurosci.orgresearchgate.net Rescue experiments in SV2-deficient neurons have shown that SV2A mutants lacking this glycosylation fail to be correctly trafficked to synapses, indicating that this structural feature is a prerequisite for its function. jneurosci.orgresearchgate.net

Furthermore, specific amino acid residues within the transmembrane domains are vital for SV2's structural and functional integrity. Mutagenic analysis of SV2A revealed that mutating conserved tryptophan residues (W300A and W666A) within the transmembrane domains prevented the rescue of normal synaptic function in knockout neurons, even though these mutants did not affect the expression or trafficking of the calcium sensor synaptotagmin. physiology.org This finding suggests that these residues are essential for a fundamental action of SV2, separate from its role in regulating synaptotagmin, possibly related to the structural stability of the vesicle or its competence for fusion. physiology.org The collective evidence points to SV2 as not just a passenger or a simple regulator, but as an integral architectural element of the synaptic vesicle. nih.govnih.gov

Table 2: Evidence for SV2's Role in Vesicle Stability and Integrity

Evidence Description Implication for Stability/Integrity Citation
Intravesicular Domain Structure SV2 has a large, glycosylated luminal domain; vesicles contain ~5 copies. The domains may interact to form an internal protein scaffold, anchoring other proteins and maintaining vesicle structure. nih.govnih.gov
Proteoglycan Nature SV2 proteins are keratan sulfate proteoglycans. Contributes to a potential intravesicular "gel matrix" that helps concentrate and stabilize neurotransmitters. nih.govfrontiersin.org
Glycosylation Requirement N-glycosylation is essential for proper folding and trafficking of SV2 from the ER. Proper post-translational modification is critical for SV2 to reach the vesicle and perform its structural role. jneurosci.orgresearchgate.net
Transmembrane Residue Function Mutations of conserved tryptophan residues (W300, W666) impair SV2 function independently of synaptotagmin trafficking. These residues are critical for an essential, intrinsic function of SV2, likely related to vesicle competence or structural integrity. physiology.org

Protein Protein Interactions and Molecular Networks of Synaptic Vesicle Membrane Protein 2

Interaction with Synaptotagmin (B1177969)

The interaction between SV2 and synaptotagmin, the primary calcium sensor for exocytosis, is a key element in the molecular machinery governing the release of neurotransmitters. This interaction is multifaceted, involving specific binding domains and influencing the trafficking, stability, and function of synaptotagmin.

All three mammalian isoforms of SV2 (SV2A, SV2B, and SV2C) have been shown to bind to synaptotagmin. nih.govnih.gov This interaction is notably regulated by calcium, with studies demonstrating that the binding of all SV2 isoforms to synaptotagmin is inhibited by the presence of calcium, indicating a common calcium-inhibited binding site. nih.gov

SV2 IsoformSynaptotagmin Binding SitesCalcium Regulation of Binding
SV2ACommon calcium-inhibited site, N-terminal calcium-stimulated siteInhibited at common site, Stimulated at N-terminal site
SV2BCommon calcium-inhibited siteInhibited
SV2CCommon calcium-inhibited site, N-terminal calcium-stimulated siteInhibited at common site, Stimulated at N-terminal site

SV2 plays a critical role in ensuring the proper localization and levels of synaptotagmin within synaptic vesicles. nih.gov Studies have demonstrated that the absence of SV2 leads to a significant reduction in the amount of synaptotagmin in synaptic vesicles. nih.govjneurosci.orgnih.gov This suggests that SV2 is essential for the efficient trafficking and/or stability of synaptotagmin.

The mechanism by which SV2 influences synaptotagmin trafficking is linked to a tyrosine-based endocytosis motif within the N-terminus of SV2A. nih.govjneurosci.org Mutation of this motif disrupts the internalization of both SV2 and synaptotagmin, leading to an accumulation of synaptotagmin on the presynaptic plasma membrane. nih.govjneurosci.orgnih.gov This indicates that SV2 and synaptotagmin are co-trafficked to synaptic vesicles and that SV2 is a key player in this sorting process. researchgate.netresearchgate.net The loss of SV2A has been shown to selectively impair the endocytic retrieval of synaptotagmin 1 during neuronal activity. pnas.org

ConditionEffect on SynaptotagminReference
Loss of SV2A/BReduced amount in synaptic vesicles nih.govjneurosci.orgnih.gov
Mutation in SV2A N-terminal endocytosis motifDisrupted internalization, accumulation on plasma membrane nih.govjneurosci.org
Loss of SV2AImpaired endocytic retrieval during neuronal activity pnas.org
Loss of SV2B in photoreceptorsReduced levels of synaptotagmin 1 nih.govuniprot.org

Given SV2's influence on synaptotagmin levels and localization, it indirectly but significantly impacts synaptotagmin's primary function as the calcium sensor for fast, synchronous neurotransmitter release. nih.gov By regulating the amount of synaptotagmin present on synaptic vesicles, SV2 effectively controls the number of vesicles that are competent for calcium-induced fusion. nih.govnih.gov Synapses lacking SV2 exhibit a reduced probability of release, which is consistent with a decrease in the number of functional calcium sensors at the release site. nih.gov

While the direct interaction between SV2 and synaptotagmin is inhibited by calcium, this dynamic interplay is thought to be crucial for the precise regulation of exocytosis. nih.gov The presence of SV2 is required to render primed synaptic vesicles fully responsive to calcium, a step that is upstream of the final calcium-triggering of fusion. jneurosci.org Although some studies have suggested that SV2's role might be independent of its binding to synaptotagmin, the correlation between the loss of SV2, the reduction of vesicular synaptotagmin, and impaired calcium-evoked release strongly supports a model where SV2 is a critical upstream regulator of synaptotagmin function. nih.govjneurosci.orgnih.govphysiology.org The loss of SV2A/B has been shown to impair the efficiency of stimulus-evoked synaptic vesicle exocytosis, a phenotype that is accompanied by the loss of synaptotagmin 1 from synaptic vesicles. pnas.org

Interaction with Botulinum and Tetanus Neurotoxins

SV2 proteins have been identified as crucial neuronal entry receptors for a class of highly potent neurotoxins, the clostridial neurotoxins, which include botulinum neurotoxins (BoNTs) and tetanus neurotoxin (TeNT). nih.govplos.org

SV2 isoforms serve as the protein receptors for several serotypes of botulinum neurotoxin, facilitating their entry into neurons. sigmaaldrich.comnih.gov Specifically, all three SV2 isoforms (A, B, and C) can act as receptors for BoNT/A. sigmaaldrich.comnih.govscilit.com The entry of BoNT/A into hippocampal neurons is abolished in the absence of SV2A and SV2B and can be restored by the expression of any of the three SV2 isoforms. sigmaaldrich.comscilit.com Similarly, SV2A and SV2B have been identified as the protein receptors for BoNT/E, with entry being dependent on the presence of these isoforms. nih.govmolbiolcell.org BoNT/D also utilizes all three SV2 isoforms for binding and entry into neurons. plos.org

Tetanus neurotoxin also relies on SV2 for entry into central neurons. nih.govplos.org The binding and subsequent cleavage of its substrate, synaptobrevin II, are dependent on the presence of SV2. nih.gov Toxin entry into neurons lacking SV2 can be rescued by the expression of SV2A or SV2B. nih.govplos.org Recent structural studies of native SV2A in complex with the tetanus neurotoxin binding domain provide compelling evidence for SV2A as the protein receptor for TeNT in central neurons. biorxiv.orgbiorxiv.org

The interaction between SV2 and clostridial neurotoxins occurs via the large luminal domain of SV2, which is exposed to the synaptic cleft during vesicle recycling. nih.govplos.org For BoNT/A and BoNT/E, the fourth luminal domain (L4) of SV2 is the primary binding site. nih.govresearchgate.net

A critical factor in this interaction is the N-linked glycosylation of the SV2 luminal domain. The binding and entry of BoNT/E into neurons are dependent on the glycosylation of SV2A and SV2B. nih.govmolbiolcell.org Disruption of a specific N-glycosylation site within the L4 domain of SV2A renders it unable to mediate the entry of BoNT/E and also reduces the entry of BoNT/A. nih.govmolbiolcell.org Similarly, the potent neurotoxicity of BoNT/A1 requires the recognition of both the peptide backbone and a conserved N-linked glycan on SV2. nih.govharvard.edu Structural studies of the BoNT/A1 receptor-binding domain in complex with glycosylated human SV2C have confirmed that this N-glycan is essential for high-affinity binding to neurons. nih.govharvard.eduresearchgate.net This reliance on glycosylation for toxin binding highlights a sophisticated host-pathogen interaction where the toxin exploits a common post-translational modification on its receptor. nih.govharvard.edu While protein-protein interactions are sufficient for the stable complex formation between SV2C and BoNT/A, N-linked glycosylation plays a more critical role in the interaction of SV2A and SV2B with the toxin. researchgate.net

Isoform-Specific Binding Affinity for Toxin Serotypes

Synaptic vesicle glycoprotein (B1211001) 2 (SV2) serves as a protein receptor for several serotypes of botulinum neurotoxins (BoNTs), which are potent inhibitors of neurotransmitter release. The three main isoforms of SV2—SV2A, SV2B, and SV2C—exhibit differential binding affinities for various BoNT serotypes, a factor that contributes to the neurospecificity of these toxins.

Botulinum neurotoxin serotype A (BoNT/A) has been shown to interact with all three SV2 isoforms. embopress.org However, the strength of this interaction varies significantly among the isoforms. Studies have demonstrated that BoNT/A binds most strongly to SV2C, followed by SV2A, and then SV2B, with the binding affinity for SV2C being considerably higher than for the other two. embopress.orgnih.govnih.govmdpi.com This preferential binding is attributed to the amino acid sequence within the fourth luminal domain (LD4) of the SV2 isoforms. mdpi.com The interaction between BoNT/A and SV2 is also pH-dependent, with binding to human SV2C increasing more than tenfold at an acidic pH of 5, which is characteristic of the intra-vesicular environment. nih.govnih.gov

Botulinum neurotoxin serotype E (BoNT/E) also utilizes SV2 as a receptor, but its isoform preference differs from that of BoNT/A. BoNT/E interacts with SV2A and SV2B but not with SV2C. mdpi.comnih.gov The entry of BoNT/E into neurons is dependent on the presence of either SV2A or SV2B. nih.gov This specificity is also mediated by the fourth luminal domain of the SV2 isoforms. nih.gov

Interestingly, while the protein backbone interactions are important, N-linked glycosylation of SV2 has been identified as a crucial factor for the binding and uptake of BoNT/A. harvard.edu A conserved N-glycosylation site within the fourth luminal domain of all SV2 isoforms is critical for effective BoNT/A entry into neurons. nih.govharvard.edu

The differential binding affinities of BoNT serotypes to SV2 isoforms are summarized in the table below:

Botulinum Toxin SerotypeSV2A AffinitySV2B AffinitySV2C AffinityKey Findings
BoNT/A ModerateLowHighBinding is strongest to SV2C, followed by SV2A and SV2B. embopress.orgnih.govnih.govmdpi.com The interaction is pH-dependent. nih.govnih.gov N-linked glycosylation is crucial for binding. harvard.edu
BoNT/E BindsBindsDoes not bindEntry into neurons is mediated by SV2A and SV2B, but not SV2C. mdpi.comnih.gov

Interactions with Clathrin Adaptor Proteins (e.g., AP-2, Eps15, Amphiphysin 2)

SV2 plays a significant role in the endocytosis of synaptic vesicles, a process heavily reliant on the formation of clathrin-coated pits. This function is mediated through its interactions with key components of the clathrin-mediated endocytosis machinery, including the adaptor protein complex 2 (AP-2). pnas.orgresearchgate.net The AP-2 complex is a central component of clathrin-mediated endocytosis at the plasma membrane, acting as a hub to recruit clathrin and bind to cargo proteins destined for internalization. wikipedia.org

SV2A, through a tyrosine-based motif in its structure, is thought to interact with the μ subunit of the AP-2 complex. nih.gov This interaction is crucial for the proper trafficking and internalization of SV2 itself and also influences the endocytosis of other synaptic vesicle proteins, notably synaptotagmin. nih.gov

Furthermore, SV2 is part of a larger network of protein interactions that facilitate the formation of the endocytic complex. This network includes proteins like Eps15, which binds to the AP-2 complex and is involved in the early stages of clathrin-coated pit formation. researchgate.netnih.gov The binding of proteins like epsin and Eps15 to AP-2 can be regulated by phosphorylation, suggesting a dynamic control of the endocytic process. nih.gov While a direct interaction between SV2 and Eps15 has not been definitively established, their mutual association with the AP-2 complex places them within the same functional molecular machinery. pnas.org

Interaction with Stonin 2 in Synaptotagmin Retrieval

A critical function of SV2 is its involvement in the retrieval and sorting of synaptotagmin, the primary calcium sensor for fast synchronous neurotransmitter release. This process is essential for maintaining the fidelity of synaptic transmission. SV2 collaborates with another protein, stonin 2, to ensure the efficient endocytic sorting of synaptotagmin 1. pnas.orgnih.gov

Both SV2 and stonin 2 contribute to the maintenance of synaptotagmin 1 levels at the synapse. nih.gov The deletion or knockdown of either SV2A/B or stonin 2 leads to a partial loss of synaptotagmin 1 and its mislocalization to the neuronal surface. pnas.orgnih.gov When both SV2A/B and stonin 2 are absent, this phenotype is dramatically worsened, resulting in severe impairments in neurotransmission. pnas.org

This suggests that SV2 and stonin 2 have overlapping yet distinct functions in the retrieval of synaptotagmin 1. pnas.orgnih.gov After exocytosis, the C2B domain of synaptotagmin 1 can interact with phosphorylated SV2A, while stonin 2 binds to both C2 domains of synaptotagmin to initiate its recycling. researchgate.net Subsequently, both SV2A and stonin 2 can bind to the AP-2 complex, facilitating the assembly of the endocytic machinery around the synaptotagmin cargo. researchgate.net This dual-pathway mechanism ensures the robust and efficient internalization of synaptotagmin, highlighting a key role for SV2 in maintaining the pool of fusion-competent synaptic vesicles. nih.gov

Potential Interactions with Extracellular Matrix Proteins (e.g., Laminin-1)

Beyond its roles within the presynaptic terminal, there is evidence to suggest that SV2 may also engage in interactions with components of the extracellular matrix (ECM). Specifically, research has shown that SV2 can be found in a complex with a 900-kDa laminin (B1169045) containing an α5 chain on the surface of synaptosomes. nih.govresearchgate.net

Further investigation has demonstrated that purified SV2 can bind with high affinity to laminin-1, a structurally similar laminin isoform. nih.govresearchgate.net This interaction suggests that SV2, a synaptic vesicle protein, might act as a laminin receptor on the presynaptic plasma membrane when it is exposed to the synaptic cleft during exocytosis. nih.gov Such an interaction could provide a mechanism for activity-dependent adhesion at the synapse, linking the internal state of the presynaptic terminal with the external environment of the synaptic cleft. nih.gov The interaction between cells and ECM proteins like laminin is known to trigger various intracellular signaling pathways, although the specific downstream effects of an SV2-laminin interaction are yet to be fully elucidated. nih.gov

Nucleotide Binding and Potential Modulatory Actions (e.g., ATP binding)

SV2 has been shown to bind adenine (B156593) nucleotides, with a particular preference for ATP and NAD. nih.gov All three SV2 isoforms are capable of binding these nucleotides. nih.gov This binding capability initially led to the hypothesis that SV2 might function as a nucleotide transporter, perhaps transporting ATP into synaptic vesicles. nih.gov

However, further studies have not supported this hypothesis. The expression of SV2A in cells did not lead to an increase in ATP transport, and synaptic vesicles from mice lacking SV2A and SV2B showed normal levels of ATP uptake. nih.gov Therefore, it is now believed that nucleotide binding to SV2 serves a modulatory function rather than being a step in transport. nih.govnih.gov

The binding of ATP or NAD to SV2 could regulate its function in several ways. It might induce a conformational change in SV2 that alters its interaction with other proteins, such as synaptotagmin. nih.gov Alternatively, by binding NAD, SV2 could act as a buffer for this crucial cofactor, which is essential for ATP production through glycolysis and oxidative phosphorylation. nih.gov Given the high energy demands of the synaptic vesicle cycle, SV2 could thereby play a role in coordinating energy metabolism with synaptic activity. nih.gov

Interacting MoleculeKey FindingsPotential Function of Interaction
ATP/NAD All three SV2 isoforms bind adenine nucleotides, with a preference for ATP and NAD. nih.govnih.govDoes not appear to function as an ATP transporter. nih.gov Binding may modulate SV2's interaction with other proteins or act as a buffer for NAD to coordinate synaptic activity with energy metabolism. nih.gov

Roles in Neurological Pathophysiological Mechanisms

Synaptic Vesicle Membrane Protein 2 and Epilepsy

The synaptic vesicle glycoprotein (B1211001) 2A (SV2A) has been strongly implicated in the pathophysiology of epilepsy. Its role extends from influencing seizure susceptibility to being a key target for major antiepileptic drugs.

Synaptic Vesicle Glycoprotein 2 Binding Site and Antiepileptic Drug Mechanisms (e.g., Levetiracetam (B1674943), Brivaracetam)

SV2A is the specific binding site for the widely used antiepileptic drug levetiracetam and the newer, higher-affinity compound brivaracetam (B1667798). nih.govnih.govjove.com A strong correlation exists between the binding affinity of these drugs to SV2A and their anticonvulsant potency, confirming that SV2A is their primary therapeutic target. nih.gov The anticonvulsant efficacy of levetiracetam is significantly diminished in mice with deficient SV2A levels. nih.gov

While both levetiracetam and brivaracetam target SV2A, they appear to interact with it in different ways. Studies using an allosteric modulator of SV2A have shown that it differentially affects the binding of the two drugs. The modulator primarily increases the affinity of brivaracetam for SV2A, whereas for levetiracetam, it mainly increases the number of apparent binding sites. nih.gov This suggests that levetiracetam and brivaracetam may bind to different sites or stabilize different conformational states of the SV2A protein. nih.govneurology.org Further research involving mutagenesis of specific amino acids in the SV2A protein supports this, indicating that while the binding sites are closely related, the mode of interaction is distinct. sci-hub.se

The precise mechanism by which binding to SV2A exerts an anticonvulsant effect is still under investigation. However, it is believed to involve the modulation of neurotransmitter release. jove.com Levetiracetam has been shown to enhance short-term depression at overactive synapses, an effect that is absent in SV2A knockout neurons. nih.gov This suggests that by binding to SV2A, these drugs may help to dampen excessive neuronal firing that characterizes seizures.

Altered SV2A Expression in Epileptogenic Foci

Consistent with the findings from animal models, studies of human brain tissue have revealed reduced SV2A expression in the epileptogenic foci of patients with drug-resistant temporal lobe epilepsy (TLE). nih.govnih.gov In patients with TLE and hippocampal sclerosis, a significant decrease in SV2A is observed throughout the hippocampus compared to control tissues. nih.gov

Similarly, in rat models of epilepsy, a decrease in SV2A expression is detected during the latent period before the onset of chronic seizures and persists into the chronic phase, particularly in animals with a more severe, progressive form of epilepsy. nih.gov This reduction in SV2A in the hippocampus of chronically epileptic rats with progressive seizures was approximately 28% lower than in control animals. nih.gov The observation that SV2A expression is already reduced during epileptogenesis suggests that this change could be a contributing factor to the development and progression of epilepsy, rather than merely a consequence of it. nih.gov

Role of SV2A in Neuronal Excitability Regulation

SV2A plays a critical role in regulating neuronal excitability, primarily by modulating neurotransmitter release. Its absence leads to a decrease in the probability of neurotransmitter release without affecting calcium influx, suggesting a role in the coupling of excitation and secretion. nih.gov Specifically, SV2A dysfunction has been shown to impair synaptic GABA release, which can lead to an imbalance between excitatory and inhibitory neurotransmission, a key factor in epileptogenesis. nih.gov

The interaction of SV2A with other presynaptic proteins, such as synaptotagmin-1, is crucial for its function. jneurosci.orgnih.gov A human mutation in SV2A linked to epilepsy was found to reduce its binding to synaptotagmin-1, leading to defects in its expression and trafficking. jneurosci.org This disruption in the control of synaptotagmin-1 function by SV2A is believed to be a key molecular event leading to seizure generation. jneurosci.org

Implications in Parkinson's Disease Pathogenesis

While SV2A is primarily associated with epilepsy, other isoforms of the synaptic vesicle glycoprotein 2 family, namely SV2B and SV2C, have been implicated in the pathophysiology of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.

Involvement of SV2B and SV2C in Dopaminergic Neurotransmission

SV2C, in particular, has a distinct expression pattern, being highly concentrated in the basal ganglia, including the substantia nigra and striatum, where it is found in the majority of dopaminergic neurons. pnas.orgnih.govfrontiersin.org This restricted distribution points to a specialized role in modulating dopamine (B1211576) neurotransmission. pnas.orgfrontiersin.org

Studies in SV2C-deficient mice have provided significant insights into its function. These mice exhibit reduced dopamine release in the dorsal striatum, decreased striatal dopamine content, and deficits in motor function. pnas.orgbiorxiv.org This demonstrates that SV2C is a key mediator of dopamine homeostasis. pnas.orgnih.gov Furthermore, SV2C has been shown to promote the uptake and retention of dopamine in synaptic vesicles, suggesting a neuroprotective role by sequestering potentially toxic cytosolic dopamine. nih.gov

The expression of SV2C is dramatically reduced in the postmortem brain tissue of individuals with Parkinson's disease, but not in other neurodegenerative conditions like Alzheimer's disease or multiple system atrophy. pnas.orgnih.gov This specific disruption of SV2C in PD is also observed in mouse models of the disease. pnas.orgnih.gov This suggests that the loss of SV2C is a unique pathological feature of PD and likely contributes to dopaminergic dysfunction. pnas.orgbiorxiv.org

Genetic variations within the SV2C gene have also been linked to PD. They have been identified as modifiers of the neuroprotective effects of nicotine (B1678760) against PD and may influence a patient's sensitivity to L-DOPA therapy. pnas.orgbiorxiv.org While SV2B is more ubiquitously expressed, it also plays a role in synaptic function and may have overlapping functions with other SV2 isoforms in dopaminergic neurons. nih.gov

Interactive Data Table: Research Findings on SV2 and Neurological Disorders

CategoryFindingAssociated Isoform(s)Implicated DisorderKey Research Model(s)
Genetic Deletion Complete knockout leads to severe seizures and early death.SV2AEpilepsyMouse jneurosci.orgpnas.orgnih.gov
Deficiency increases seizure susceptibility.SV2AEpilepsyMouse, Zebrafish nih.govnih.govnih.gov
Deletion reduces dopamine release and motor function.SV2CParkinson's DiseaseMouse pnas.orgbiorxiv.org
Drug Interaction Serves as the binding site for levetiracetam and brivaracetam.SV2AEpilepsyIn vitro, Human, Mouse nih.govnih.govjove.com
Differential binding mechanisms for levetiracetam and brivaracetam.SV2AEpilepsyIn vitro, Human nih.govneurology.orgsci-hub.se
Expression Levels Reduced expression in epileptogenic foci of TLE patients.SV2AEpilepsyHuman, Rat nih.govnih.gov
Decreased expression during epileptogenesis.SV2AEpilepsyRat nih.gov
Dramatically reduced expression in PD postmortem brain tissue.SV2CParkinson's DiseaseHuman, Mouse pnas.orgnih.gov
Neuronal Function Regulates neuronal excitability by modulating neurotransmitter release.SV2AEpilepsyMouse nih.gov
Crucial for GABAergic interneuron function.SV2AEpilepsyMouse nih.gov
Mediates dopamine homeostasis.SV2CParkinson's DiseaseMouse pnas.orgnih.gov

Alterations in SV2C Expression and Function in Disease Models

Research utilizing various disease models has revealed significant alterations in the expression and function of Synaptic Vesicle Glycoprotein 2C (SV2C), particularly in the context of Parkinson's disease and epilepsy.

In the context of epilepsy, specifically temporal lobe epilepsy (TLE) with mesial temporal sclerosis (MTS), the expression pattern of SV2 isoforms is distinctly altered. nih.gov While SV2A and SV2B expression is generally decreased in areas with synaptic loss, SV2C, which is typically absent or weakly expressed in the healthy hippocampus, shows a marked overexpression in a majority of cases with classical MTS and mossy fiber sprouting. nih.gov This increased SV2C staining is found in the inner molecular layer of the dentate gyrus and is co-localized with markers of presynaptic glutamatergic terminals, suggesting a selective expression in the sprouting mossy fibers characteristic of this epilepsy subtype. nih.gov

Table 1: Summary of SV2C Alterations in Disease Models

Disease Model Key Findings Reference
Parkinson's Disease (PD)
Genetic Deletion (SV2C-KO Mice) Reduced dopamine release, decreased striatal dopamine content, motor deficits. pnas.orgnih.govntu.edu.sg pnas.orgnih.govntu.edu.sg
α-Synuclein Overexpression (Mice) Disrupted SV2C expression paralleling changes seen in human PD. pnas.orgnih.gov pnas.orgnih.gov
Human Post-mortem Tissue (PD) Dramatic and specific alteration of SV2C expression in the basal ganglia. pnas.orgnih.gov pnas.orgnih.gov
Temporal Lobe Epilepsy (TLE)
Human Hippocampal Biopsies (MTS) Overexpression of SV2C in sprouting mossy fibers of patients with classical MTS. nih.gov nih.gov

Neuroprotective Conceptualizations involving SV2C

The role of SV2C extends beyond simple involvement in disease pathology to include potential neuroprotective functions. This concept is particularly evident in research related to Parkinson's disease, where SV2C has been identified as a genetic mediator of the neuroprotective effects associated with nicotine. pnas.orgbiorxiv.org Studies have shown that mice lacking SV2C exhibit a blunted neurochemical response to nicotine. pnas.orgsciencedaily.com Normally, nicotine can enhance dopamine release under certain conditions, but this effect is ablated in SV2C knockout mice, pointing to a functional interaction between SV2C and nicotine's mechanism in the brain. pnas.org This molecular link provides a basis for genome-wide association studies that have identified SV2C as a genetic mediator of the well-documented neuroprotective effects of smoking against Parkinson's disease. pnas.orgnih.gov

Further evidence for a neuroprotective role comes from studies on toxin-induced models of Parkinson's disease. Mice deficient in SV2C showed increased vulnerability to the effects of the neurotoxin MPTP, suggesting that SV2C may help protect against toxic insults, possibly by sequestering harmful compounds away from the cytosol. nih.gov Additionally, a potential link has been suggested between statin use, which is associated with a reduced risk of Parkinson's disease, and the upregulation of SV2C expression. nih.gov This suggests that enhancing SV2C function could be a mechanism underlying the neuroprotective effects of statins. nih.gov

Associations with Alzheimer's Disease and Neurodegeneration

While SV2C alterations are prominent in Parkinson's disease, the broader family of synaptic vesicle glycoproteins, particularly SV2A, is significantly implicated in Alzheimer's disease and other neurodegenerative conditions. nih.govacs.orgjax.org Synaptic loss is a well-established early feature of neurodegenerative diseases and is the best correlate of cognitive decline. confex.comyoutube.com SV2A, being an integral protein in the membrane of synaptic vesicles, has emerged as a key biomarker for measuring synaptic density in living patients through Positron Emission Tomography (PET) imaging. nih.govnih.gov

Studies have consistently shown that SV2A levels are reduced in the brains of individuals with Alzheimer's disease. nih.govfrontiersin.org This reduction is not uniform, with specific patterns of SV2A loss observed in different brain regions depending on the disease. nih.gov For instance, in early-onset Alzheimer's disease, a significant reduction of nearly 49% has been noted in the middle frontal gyrus, while late-onset cases show declines of over 30% in the inferior frontal gyrus and hippocampus. nih.gov This regional specificity suggests that SV2A loss is closely tied to the underlying disease process. nih.gov

Decreased SV2A Levels and Synaptic Dysfunction

The reduction in SV2A levels in Alzheimer's disease is directly linked to the synaptic dysfunction that characterizes the condition. nih.gov As a ubiquitous protein found in virtually all synapses, a decrease in SV2A is a reliable indicator of a loss of synaptic terminals. nih.govfrontiersin.org Research using post-mortem brain tissue has confirmed lower levels of SV2A in the hippocampus and entorhinal cortex of Alzheimer's patients. biorxiv.org These levels are positively correlated with other synaptic markers like synaptophysin and negatively correlated with the pathological hallmarks of the disease, namely amyloid-β (Aβ) plaques, phosphorylated Tau, and the Braak stage of the disease. biorxiv.org

In vitro and in vivo studies further elucidate this relationship. Silencing the SV2A gene in cell cultures leads to an increase in the expression of amyloid precursor protein (APP) and subsequent Aβ production. nih.gov In SV2A knockout mice, PET imaging has confirmed an increase in Aβ in certain brain regions. nih.gov This suggests that a deficiency in SV2A not only reflects synaptic loss but may also actively contribute to the amyloid pathology that is central to Alzheimer's disease. nih.gov The reduction of SV2A has also been found to impair its interaction with synaptotagmin-1, leading to disruptions in GABAergic neurotransmission. nih.gov Both cerebrospinal fluid and serum levels of SV2A have been shown to decrease as Alzheimer's disease progresses, correlating with cognitive decline and showing promise as a potential early diagnostic biomarker. nih.gov

Advanced Research Methodologies for Studying Synaptic Vesicle Membrane Protein 2

Electrophysiological Approaches to Assess Synaptic Function (e.g., Synaptic Strength, Release Probability, Plasticity)

Electrophysiological studies on neurons from SV2 knockout mice have been crucial for defining the protein's role in the synaptic vesicle cycle. These techniques allow for direct measurement of synaptic transmission parameters.

Synaptic Strength and Release Probability: A consistent finding across studies of SV2-deficient neurons is a reduction in stimulus-evoked neurotransmitter release. nih.gov Electrophysiological recordings from cultured hippocampal neurons lacking SV2A and/or SV2B show smaller excitatory postsynaptic currents (EPSCs). jneurosci.org This decrease in synaptic strength is not due to a change in the number of synapses or the amount of neurotransmitter in a single vesicle (quantal size), but rather to a lower initial probability of release (Pr). nih.gov The loss of SV2 is associated with a smaller readily releasable pool (RRP) of vesicles, which are the vesicles docked and primed for immediate fusion upon calcium influx. nih.govjneurosci.org Despite this, analyses of synapse ultrastructure show that the number of morphologically docked vesicles is unchanged, suggesting that SV2 acts at a post-docking priming step, making vesicles competent for calcium-induced fusion. nih.govnih.govjneurosci.org

Synaptic Plasticity: The absence of SV2 also alters short-term synaptic plasticity. Neurons from SV2A/B double knockout mice exhibit increased paired-pulse facilitation (PPF). nih.govjneurosci.org PPF is a form of short-term plasticity where the second of two closely spaced stimuli elicits a larger postsynaptic response. nih.gov An increase in PPF is typically associated with a lower initial release probability, which is consistent with other findings in SV2 knockouts. jneurosci.orgnih.gov Furthermore, during high-frequency stimulation, SV2 knockout neurons show reduced synaptic depression compared to wild-type neurons. jneurosci.org This is attributed to the smaller initial response coupled with normal responses during the stimulus train, as an activity-dependent priming mechanism can temporarily compensate for the loss of SV2. nih.govjneurosci.org

Studies examining the calcium dependence of release found that the absence of SV2 does not alter the sensitivity of the release machinery to calcium. nih.govjneurosci.org This indicates that SV2's function is likely upstream of the final calcium-sensing step mediated by proteins like synaptotagmin (B1177969). nih.gov

Parameter Observation in SV2 Knockout Neurons Interpretation References
Synaptic Strength (EPSC Amplitude) DecreasedReduced neurotransmitter release per action potential. jneurosci.org
Release Probability (Pr) ReducedFewer vesicles are fusion-competent at rest. nih.govnih.govjneurosci.org
Readily Releasable Pool (RRP) SmallerSV2 is required to maintain the pool of vesicles ready for release. nih.govjneurosci.org
Paired-Pulse Facilitation (PPF) IncreasedConsistent with a lower initial release probability. nih.govjneurosci.org
Synaptic Depression (at 10 Hz) ReducedResult of a smaller initial response combined with activity-dependent priming. jneurosci.org
Calcium Dependence of Release UnchangedSV2 does not appear to alter the calcium sensitivity of the fusion machinery. nih.govjneurosci.org

Advanced Imaging Techniques for SV2 Localization and Dynamics

Immunofluorescence microscopy is a widely used technique to visualize the distribution of SV2 proteins in the brain. Using antibodies specific to the different SV2 isoforms, researchers have mapped their expression patterns. nih.govresearchgate.net These studies have confirmed that SV2A is ubiquitously expressed in the central nervous system, while SV2B is found primarily in excitatory neurons and SV2C has a more restricted expression in areas like the striatum. jneurosci.orgnih.gov Immunofluorescence has also been used to demonstrate co-localization of different SV2 isoforms on the same synaptic vesicles. nih.gov In disease models, this technique can reveal changes in protein expression; for example, studies in epileptic rats have shown decreased SV2A immunoreactivity in the seizure focus. researchgate.net Super-resolution microscopy offers the potential to visualize the localization of SV2 within presynaptic terminals with nanoscale precision, providing deeper insights into its spatial relationship with other active zone proteins. researchgate.net

Live-cell imaging allows for the real-time visualization of synaptic vesicle dynamics within living neurons. While specific studies focusing solely on tracking SV2-tagged vesicles are emerging, the principles are well-established. By tagging SV2 with fluorescent proteins (e.g., GFP), researchers can track the movement of entire vesicle pools. This approach is critical for understanding the role of SV2 in the full synaptic vesicle cycle, from exocytosis to endocytosis and recycling. Studies have shown that SV2 plays a key role in the proper trafficking and retrieval of the calcium sensor synaptotagmin-1 during endocytosis. frontiersin.orgresearchgate.net A mutation in a tyrosine-based endocytosis motif in SV2A impairs this process, highlighting the utility of imaging techniques to dissect specific molecular interactions that govern vesicle protein sorting. frontiersin.orgresearchgate.net

The first widely successful tracer was [11C]UCB-J, which binds with high affinity and specificity to SV2A. snmjournals.orgnih.gov PET studies using [11C]UCB-J have demonstrated reduced synaptic density in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and schizophrenia. frontiersin.orgyale.edusnmjournals.orgnih.gov For example, in temporal lobe epilepsy, [11C]UCB-J PET shows reduced SV2A binding in the seizure onset zone. nih.gov

More recently, second-generation tracers labeled with fluorine-18 (B77423) (18F), such as [18F]SynVesT-1, [18F]SynVesT-2, and [18F]SDM-16, have been developed. frontiersin.orgnih.govnih.gov The longer half-life of 18F compared to carbon-11 (B1219553) (11C) offers logistical advantages for clinical studies. frontiersin.org These newer tracers exhibit excellent brain uptake, high binding affinity, and metabolic stability, allowing for robust and reliable quantification of SV2A density. nih.govbioworld.com

PET Tracer Isotope Key Characteristics References
[11C]UCB-J 11CHigh affinity, fast kinetics, widely used in human studies of neurodegenerative diseases. snmjournals.orgnih.govsnmjournals.org
[18F]UCB-H 18FFirst-generation 18F tracer, but has relatively high non-specific brain uptake. frontiersin.org
[18F]SynVesT-1 (SDM-8) 18FSecond-generation tracer with improved properties, higher binding specificity than [11C]UCB-J. frontiersin.orgbioworld.com
[18F]SDM-16 18FHigh affinity and high metabolic stability, superb contrast between gray and white matter. nih.gov

Proteomic and Interactomic Analyses of SV2-Containing Complexes

Understanding the function of SV2 requires identifying its binding partners within the presynaptic terminal. Proteomic and interactomic approaches, such as co-immunoprecipitation followed by mass spectrometry, have been essential for mapping the SV2 protein interaction network.

The most well-characterized interaction is between SV2 and synaptotagmin-1, the primary calcium sensor for fast synaptic vesicle exocytosis. frontiersin.org The N-terminal cytoplasmic domain of SV2A directly binds to synaptotagmin-1 in a calcium-dependent manner. frontiersin.org This interaction is crucial, as the loss of SV2 leads to a significant reduction in the amount of synaptotagmin-1 present in synaptic vesicles, rendering them less competent for fusion. nih.govresearchgate.net SV2 appears to be a specific factor for synaptotagmin trafficking, as it does not affect the levels of other vesicle proteins like synaptophysin or VAMP. nih.gov

More recent studies using cross-linking mass spectrometry have uncovered a broader network of interactions. These analyses revealed links between SV2A and other key synaptic vesicle proteins, including synaptophysin and synaptobrevin-2, involving both the luminal and cytosolic domains of the proteins. frontiersin.org Additionally, upon vesicle fusion, the luminal domain of SV2 is exposed to the synaptic cleft, where it can interact with components of the extracellular matrix, such as laminin-1. nih.govfrontiersin.org This interaction may play a role in synaptic adhesion or slowing vesicle recycling. nih.gov

Interacting Protein Function of Partner Significance of Interaction References
Synaptotagmin-1 Primary Ca2+ sensor for exocytosisSV2 regulates the expression and trafficking of synaptotagmin-1 to synaptic vesicles. frontiersin.orgnih.govresearchgate.net
Synaptophysin Synaptic vesicle protein, role in endocytosisForms a complex with SV2A, suggesting coordinated function in the vesicle cycle. frontiersin.org
Synaptobrevin-2 (VAMP2) v-SNARE protein, essential for membrane fusionDirect interaction suggests a role for SV2 in modulating the core fusion machinery. frontiersin.org
Clathrin Adaptor Proteins (AP2) Mediate endocytosisSV2 contains endocytosis motifs that bind adaptors, crucial for vesicle recycling and synaptotagmin retrieval. researchgate.net
Laminin-1 Extracellular matrix componentSV2 acts as a receptor post-fusion; may be involved in synaptic adhesion or modulating recycling. nih.govfrontiersin.org

Structural Biology Approaches (e.g., Cryo-Electron Microscopy, X-ray Crystallography of Domains)

The three-dimensional structure of a protein is fundamental to understanding its function. For membrane proteins like Synaptic Vesicle Membrane Protein 2 (SV2), which are embedded within the lipid bilayer of synaptic vesicles, determining their structure presents significant challenges. However, advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the architecture of SV2 isoforms.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful technique for determining the high-resolution structures of complex biological macromolecules in their near-native states. This method involves flash-freezing purified protein samples in a thin layer of vitreous ice and imaging them with an electron microscope. Computational reconstruction of thousands of two-dimensional images then yields a three-dimensional density map of the molecule.

Cryo-EM reconstructions of SV2A in complex with a nanobody and the anticonvulsant ligand UCB-2500 have been achieved at a resolution of 3.3 Å. researchgate.netrcsb.org Similarly, the structure of SV2B bound to the ligand PSL was determined at 3.2 Å resolution. researchgate.net These high-resolution structures have identified a highly conserved central binding site for anticonvulsant drugs, located within the transmembrane domain. nih.govresearchgate.net The protein, when bound to these ligands, is captured in a luminal-occluded conformation, resembling an inhibited transporter with both its luminal and intracellular gates closed. nih.govrcsb.org

Furthermore, cryo-EM has been instrumental in visualizing the interaction between SV2 and neurotoxins. The structure of SV2A in complex with Tetanus neurotoxin (TeNT) has been determined, uncovering a previously unknown binding site and providing visual evidence for the dual receptor hypothesis, which involves both the protein and co-purified gangliosides. biorxiv.org Similarly, the interaction between SV2B and Botulinum neurotoxin A1 (BoNT/A1) has also been structurally characterized. researchgate.netresearchgate.net

Molecule/Complex Method Resolution Key Findings
SV2A–nanobody–UCB-2500Cryo-EM3.3 ÅLuminal-occluded conformation; central binding site for anticonvulsants identified. researchgate.netrcsb.org
SV2B–PSLCryo-EM3.2 ÅSimilar overall structure to SV2A; confirms conserved ligand-binding pocket. researchgate.net
SV2A-TeNTCryo-EM~4.1 ÅRevealed a novel binding interface for Tetanus neurotoxin and co-purified gangliosides. biorxiv.org
SV2A-LevetiracetamCryo-EMN/ADrug binds to a putative substrate pocket in an outward-open conformation. biorxiv.org

X-ray Crystallography of Domains

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which a beam of X-rays diffracts into many specific directions. nih.gov For decades, it has been the primary method for high-resolution protein structure determination. youtube.com The process requires the protein of interest to be purified and induced to form a highly ordered crystal lattice. nih.gov

While obtaining high-quality crystals of full-length integral membrane proteins like SV2 is notoriously difficult due to their hydrophobic nature and conformational flexibility, X-ray crystallography has been successfully applied to study soluble domains of interacting proteins. For instance, the luminal domain (LD) of SV2, which is involved in binding to neurotoxins, is a potential candidate for crystallographic studies. researchgate.net Although recent breakthroughs for the full-length SV2 have come from cryo-EM, crystallography remains a valuable tool for obtaining ultra-high-resolution views of specific domains and their interactions with binding partners, which can complement the broader structural view provided by cryo-EM.

Biochemical Assays for Protein Functionality (e.g., Binding Assays, ATPase Activity)

Biochemical assays are essential for dissecting the molecular functions of proteins, including their interactions with other molecules and their enzymatic capabilities. A variety of these assays have been employed to probe the functionality of SV2.

Binding Assays

Binding assays are used to characterize the interaction between SV2 and its various ligands, including endogenous molecules, drugs, and toxins.

Nucleotide Binding: Studies have shown that SV2 proteins bind to adenine (B156593) nucleotides. f1000research.comfrontiersin.org This was demonstrated using photoaffinity labeling with 8-azido-ATP, a reactive ATP analog. In these experiments, purified recombinant SV2A and SV2B were shown to bind 8-azido-ATP in a saturable manner, with apparent dissociation constants (Kd) of 93 µM and 92 µM, respectively. nih.gov Competition assays revealed that this binding was most effectively inhibited by ATP and NAD, indicating a higher affinity for these adenine-containing nucleotides. nih.gov Two distinct nucleotide-binding domains have been mapped to cytoplasmic regions of SV2A. researchgate.net

Drug Binding: The interaction between SV2A and the antiepileptic drug levetiracetam (B1674943) (and its analogs) has been extensively studied using radioligand binding assays. researchgate.net These assays typically use a radiolabeled version of a high-affinity ligand, such as [3H]ucb 30889, to quantify binding to brain membranes or cells expressing different SV2 isoforms. Such studies have confirmed that levetiracetam binds specifically and with high affinity to SV2A, but not significantly to SV2B or SV2C, which underpins its therapeutic mechanism. researchgate.net

Protein-Protein Interactions: The interaction between SV2 and the calcium sensor protein synaptotagmin is crucial for neurotransmission. frontiersin.org This interaction can be studied using techniques like immunoprecipitation and in vitro binding assays with purified proteins or protein fragments. Research has shown that the cytoplasmic N-terminus of SV2A mediates a specific, calcium-dependent interaction with synaptotagmin. frontiersin.org Interestingly, the phosphorylation of SV2 by kinases such as casein kinase I has been found to increase its binding affinity for synaptotagmin, suggesting a mechanism for regulatory control. nih.gov

ATPase Activity Assays

Given that SV2 binds ATP and has a structure resembling transporters, which often utilize ATP hydrolysis for energy, researchers investigated whether SV2 possesses ATPase activity. The most common method to measure this is a colorimetric assay that detects the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.

A study using a malachite green assay was conducted on purified recombinant SV2A and SV2B. f1000research.com This assay measures the absorbance change when malachite green dye complexes with free phosphate. The results demonstrated that neither SV2A nor SV2B produced any detectable ATP hydrolysis activity above background levels. f1000research.com This key finding indicates that while SV2 binds ATP, it does not function as an ATPase. f1000research.com The binding of adenine nucleotides is therefore thought to modulate other functions of SV2, such as its conformation or its interactions with other proteins, rather than serving as a direct energy source for transport. f1000research.com

Assay Type Methodology Target Molecule(s) Key Finding
Nucleotide Binding AssayPhotoaffinity labeling with 8-azido-ATPSV2A, SV2BSV2 binds adenine nucleotides like ATP and NAD with µM affinity. nih.gov
Drug Binding AssayRadioligand binding with [3H]ucb 30889SV2A, SV2B, SV2CLevetiracetam and related drugs bind specifically to the SV2A isoform. researchgate.net
Protein Binding AssayImmunoprecipitation / In vitro peptide bindingSV2, SynaptotagminSV2's N-terminus binds synaptotagmin; this interaction is enhanced by SV2 phosphorylation. frontiersin.orgnih.gov
ATPase Activity AssayMalachite Green AssaySV2A, SV2BSV2 does not possess intrinsic ATP hydrolysis (ATPase) activity. f1000research.com

Future Research Directions and Conceptual Implications for Synaptic Vesicle Membrane Protein 2

Elucidation of the Precise Molecular Mechanism(s) of SV2 Function

The exact molecular mechanism of SV2 action remains a significant area of investigation. While it is established that SV2 is integral to the regulation of neurotransmitter release, the specific pathways and interactions through which it exerts its effects are still being unraveled. nih.govontosight.ai

Current research suggests several potential functions for SV2 proteins. These include stabilizing the neurotransmitter content within vesicles, maintaining and orienting the readily releasable pool of vesicles, and regulating the calcium sensitivity of vesicles to ensure efficient and coordinated neurotransmitter release. nih.gov One hypothesis proposes that SV2 may act as a master regulator of vesicle structure, anchoring other transmembrane proteins in their correct orientation to facilitate interaction with the fusion machinery. nih.gov

Studies have shown that SV2's function is linked to calcium-dependent processes. nih.gov In the absence of SV2, there is a notable decrease in the amount of the calcium sensor protein synaptotagmin (B1177969) in vesicles. nih.gov This is attributed to SV2's role in both the expression and trafficking of synaptotagmin. nih.govphysiology.org Mutational analyses of SV2A have revealed that certain mutations can restore normal levels of synaptotagmin expression and internalization but fail to rescue normal neurotransmission, indicating that SV2 has at least two distinct actions at the synapse that contribute to neurotransmitter release. nih.gov One of these actions is independent of its role in synaptotagmin trafficking and is supported by conserved tryptophan residues in its transmembrane domains. nih.govphysiology.org

Another line of inquiry suggests that SV2 may function as a transporter, a hypothesis supported by its structural resemblance to the major facilitator superfamily of transporters. nih.govnih.gov Mutagenic analysis targeting a canonical transporter motif in SV2A was able to restore normal synaptic depression, a key deficit in neurons lacking SV2. nih.gov Furthermore, the interaction of SV2 with botulinum neurotoxins, which gain entry into neurons via SV2, provides another avenue for probing its function. nih.gov

Future research will need to employ a combination of structural biology, advanced imaging techniques, and sophisticated genetic and pharmacological tools to dissect the multiple proposed functions of SV2. Elucidating whether SV2 acts as a transporter, a scaffolding protein, a regulator of calcium homeostasis, or a combination of these roles will be paramount to understanding its fundamental contribution to synaptic function.

Comprehensive Investigation of Isoform-Specific Roles and Redundancy

The SV2 protein family consists of three isoforms—SV2A, SV2B, and SV2C—each with distinct expression patterns and potential functional roles in the nervous system. ontosight.aiontosight.ai Understanding the specific contributions of each isoform and the extent of their functional redundancy is a key area for future research.

SV2A is the most ubiquitously expressed isoform throughout the brain. nih.govnih.gov In contrast, SV2B has a more restricted distribution, though it often co-localizes with SV2A. nih.gov SV2C expression is even more limited, found primarily in specific brain regions. nih.gov The overlapping expression patterns suggest a degree of functional redundancy, which is supported by experimental evidence. nih.govnih.gov For instance, genetic ablation of SV2A can lead to a compensatory upregulation of SV2B and SV2C. nih.gov Furthermore, studies on knockout mice have shown that while the absence of SV2B alone results in a normal phenotype, the combined knockout of SV2A and SV2B leads to severe seizures and postnatal death. nih.govstonybrook.edu This indicates that SV2A and SV2B can function as redundant regulators of Ca2+ in neurotransmitter release. nih.govstonybrook.edu

Despite this redundancy, evidence also points to isoform-dependent functions. The differential expression patterns of the isoforms themselves suggest specialized roles. nih.govnih.gov For example, SV2B expression changes during development, being more widespread in the immature brain. nih.gov Moreover, specific isoforms have been implicated in different neurological disorders. SV2A is the target of the antiepileptic drug levetiracetam (B1674943), highlighting its crucial role in neuronal excitability. nih.gov Both SV2B and SV2C are increasingly being linked to neurodegenerative diseases like Alzheimer's and Parkinson's disease, respectively. nih.gov

Future investigations should focus on dissecting the unique functions of each SV2 isoform. This will require the development of isoform-specific research tools, such as antibodies and genetic models, to probe their individual roles in different neuronal populations and under various physiological and pathological conditions. Understanding the interplay and potential compensatory mechanisms between the isoforms will be crucial for developing targeted therapeutic strategies.

Exploration of SV2 as a Biomarker for Neurological Conditions

The involvement of SV2 proteins, particularly SV2A, in various neurological disorders has positioned them as promising biomarkers for disease diagnosis, progression, and treatment response. ontosight.ailu.se

In epilepsy, reduced SV2A expression has been observed in brain tissue from both experimental models and patients. nih.govnih.gov This reduction may contribute to a state of heightened epileptogenicity. nih.gov Positron Emission Tomography (PET) imaging using radiotracers that bind to SV2A has emerged as a powerful tool for in vivo quantification of synaptic density. grantome.comnih.govnih.govbrightfocus.orgsnmjournals.orgyale.eduresearchgate.netyalemedicine.orgnih.govdiva-portal.org Studies using the PET tracer [11C]UCB-J have shown reduced SV2A binding in the seizure onset zone of patients with temporal lobe epilepsy, suggesting its potential as a biomarker for identifying epileptogenic regions. nih.govsnmjournals.org This could improve the presurgical evaluation of epilepsy patients. nih.gov

In Alzheimer's disease (AD), synaptic loss is a key feature that correlates with cognitive decline. brightfocus.org PET imaging of SV2A offers a way to visualize and quantify this synaptic loss. brightfocus.org Studies have demonstrated decreased SV2A expression and binding in the hippocampus of AD patients. nih.govfrontiersin.org Furthermore, recent research suggests that serum levels of SV2A could serve as an early diagnostic biomarker for AD, with high sensitivity for detecting amnestic mild cognitive impairment. nih.gov

For Parkinson's disease (PD), research has shown a specific disruption in the expression of SV2C, which may contribute to the disease's pathogenesis by affecting dopamine (B1211576) release and motor function. nih.gov SV2A PET imaging has also revealed lower tracer binding in the substantia nigra and other gray matter regions of PD patients. frontiersin.org

The development of new and improved PET tracers for SV2A, including those with longer half-lives like [18F]SynVesT-1, will further enhance the utility of SV2A as a biomarker. researchgate.netfrontiersin.org Future research should focus on validating these biomarkers across larger patient cohorts and different neurological and psychiatric conditions. nih.govfrontiersin.org Additionally, exploring fluid-based biomarkers for SV2A in cerebrospinal fluid and blood could provide complementary and more accessible diagnostic tools. nih.govdiva-portal.org

Development of Novel Research Tools and Probes Targeting SV2

Advancing our understanding of SV2 function and its role in disease relies heavily on the development of sophisticated research tools and probes. frontiersin.org

A significant area of development has been in the creation of PET radiotracers that specifically target SV2A. nih.govfrontiersin.org While the initial radioligand, [11C]levetiracetam, had limitations due to low binding affinity, subsequent tracers like [11C]UCB-J have proven to be excellent for quantitative imaging of SV2A in the human brain. grantome.comnih.govfrontiersin.org More recently, second-generation PET tracers such as [18F]SynVesT-1, [18F]SynVesT-2, and [18F]SDM-16 have been developed, offering higher specific binding in the brain. frontiersin.org The availability of 18F-labeled tracers is particularly advantageous due to their longer half-life, which facilitates higher throughput animal and human imaging studies. frontiersin.org

Beyond imaging probes, the development of isoform-specific antibodies is crucial for differentiating the roles of SV2A, SV2B, and SV2C in various cellular and physiological contexts. nih.govresearchgate.net These antibodies are essential for techniques like immunohistochemistry and immunoprecipitation to map the precise localization of each isoform and identify their binding partners. nih.govresearchgate.net

Genetic tools, such as knockout and knock-in mouse models for each SV2 isoform, have been instrumental in revealing their functions and redundancies. nih.govnih.govstonybrook.edupnas.org Future development of more refined genetic models, such as conditional knockouts that allow for cell-type-specific or temporal control of gene deletion, will provide deeper insights into the context-dependent roles of SV2 isoforms.

Furthermore, the creation of novel small molecules and peptides that can selectively modulate the function of specific SV2 isoforms would be invaluable. These could serve as research tools to probe the acute effects of activating or inhibiting SV2 function and could also form the basis for new therapeutic strategies. The use of the receptor binding domain of botulinum neurotoxin type A, which targets SV2, to deliver drugs to neuroblastoma cells is a prime example of how SV2-targeting moieties can be harnessed for therapeutic purposes. nih.gov

Conceptualization of Synaptic Vesicle Membrane Protein 2-Modulating Strategies in Neurological Disorders

The established role of SV2A as the target for the antiepileptic drug levetiracetam and its derivatives (e.g., brivaracetam) has validated SV2 as a druggable target for neurological disorders. nih.govnih.govpnas.orgjove.com This success has spurred the conceptualization of novel therapeutic strategies that modulate SV2 function.

Given that SV2A deficiency is associated with increased seizure vulnerability, one therapeutic approach could be to develop molecules that enhance SV2A function. nih.govpnas.org Levetiracetam itself is not a simple antagonist; it is thought to enhance a function of SV2A that inhibits abnormal neuronal bursting. pnas.org Further research into the precise mechanism of levetiracetam's action could lead to the design of more potent and specific SV2A modulators.

Targeting SV2 could also be beneficial in neurodegenerative diseases. In Alzheimer's disease, where SV2A levels are reduced, strategies to upregulate SV2A expression or enhance its function could potentially mitigate synaptic loss and cognitive decline. nih.gov Studies have shown that upregulating SV2A can decrease the expression of AD-related genes. nih.gov

In the context of cancer, particularly neuroblastoma which expresses SV2, targeting this protein offers a novel therapeutic avenue. nih.gov Liposomes loaded with chemotherapeutic agents like doxorubicin (B1662922) and coated with a ligand that binds to SV2 have shown promise in effectively targeting and killing neuroblastoma cells. nih.gov This approach could be adapted for other cancers that express SV2.

Future therapeutic strategies could involve the development of isoform-selective modulators. For instance, a drug that specifically targets SV2C could be beneficial for Parkinson's disease, where this isoform's function is disrupted. nih.gov Conversely, in conditions where a particular isoform contributes to pathology, isoform-specific inhibitors could be developed.

The development of SV2-modulating therapies will require a deep understanding of the distinct roles of each isoform, the consequences of their modulation in different neuronal circuits, and the potential for off-target effects. Nevertheless, the this compound family represents a promising and largely untapped resource for the development of novel treatments for a wide range of neurological and other disorders.

Q & A

Basic: What is the functional role of SV2A in synaptic vesicle exocytosis?

Answer:
SV2A regulates synaptic vesicle priming and exocytosis, particularly at low-frequency neurotransmission. Knockout studies in mice reveal SV2A deficiency leads to seizures and reduced GABAergic transmission due to impaired vesicle priming. Methodologically, electrophysiological recordings (e.g., paired-pulse facilitation assays) and ultrastructural analysis of docked vesicles in SV2A-deficient neurons demonstrate its role in stabilizing the readily releasable pool (RRP) . SV2A’s homology to bacterial transporters suggests it may modulate vesicular ion or neurotransmitter transport, though direct substrates remain unidentified .

Advanced: How do SV2 isoforms (A and B) differ in expression and functional redundancy?

Answer:
SV2A is ubiquitously expressed across brain regions, while SV2B exhibits developmental and region-specific regulation, with higher expression in immature neurons and partial overlap with SV2A in adults. Co-immunoprecipitation of synaptic vesicles reveals both isoforms can coexist on the same vesicle, but functional divergence is observed: SV2A binds levetiracetam (an antiepileptic drug), whereas SV2B does not . Advanced methodologies include isoform-specific antibodies for immunohistochemistry, in situ hybridization for mRNA localization, and heterologous expression systems (e.g., fibroblasts) to dissect isoform-specific binding affinities .

Advanced: What experimental strategies resolve contradictions in SV2’s role in calcium-dependent exocytosis?

Answer:
Conflicting data arise from SV2A’s calcium-regulated interaction with synaptotagmin (via its C2B domain) and its calcium-independent role in vesicle priming. To address this:

  • Calcium imaging : Measure presynaptic Ca²⁺ dynamics during asynchronous release (unaffected in SV2 knockouts) .
  • Cross-linking assays : Demonstrate direct SV2A-synaptotagmin binding inhibited by Ca²⁺ (EC₅₀ ~10 µM) .
  • Proteoliposome reconstitution : Test SV2A’s transport activity under varying Ca²⁺ conditions .
    These approaches suggest SV2A has dual roles: modulating Ca²⁺-sensitive protein interactions and Ca²⁺-independent vesicle priming .

Basic: How is SV2A implicated in the mechanism of antiepileptic drugs like levetiracetam?

Answer:
SV2A is the primary binding target of levetiracetam (LEV), validated via:

  • Photoaffinity labeling : Identifies a ~90 kDa LEV-binding protein in synaptic vesicles .
  • Radioligand binding assays : Show absent LEV binding in SV2A-knockout mice .
  • Structure-activity relationship (SAR) studies : Correlate LEV derivative affinities for SV2A with seizure protection in audiogenic mice . Methodologically, transfected fibroblasts expressing SV2A confirm sufficiency for LEV binding, while isoform specificity is tested using SV2B/SV2C-expressing cells .

Advanced: What proteomic techniques are optimal for identifying SV2 in synaptic vesicle membranes?

Answer:

  • 16-BAC/SDS-PAGE : Resolves SV2’s 12 transmembrane domains, overcoming limitations of IEF/SDS-PAGE for integral membrane proteins .
  • Mass spectrometry (MS) : Combines peptide mass fingerprinting and tandem MS (Q-TOF) to identify SV2A/B despite low trypsin digest efficiency .
  • Immunoaffinity chromatography : Purifies SV2 from Triton X-100-solubilized vesicles, followed by cross-linking (e.g., glutaraldehyde) to confirm oligomeric states . These methods confirm SV2 constitutes ~2% of synaptic vesicle proteome .

Basic: How does SV2 deficiency impact synaptic ultrastructure and neurotransmission?

Answer:
SV2A knockouts show normal synapse density and morphology but reduced action potential-dependent GABA release. Key methodologies:

  • Electron microscopy : Quantifies docked vesicles at active zones .
  • Patch-clamp recordings : Measures miniature inhibitory postsynaptic currents (mIPSCs) and evoked IPSCs to distinguish action potential-dependent vs. -independent release .
  • FM dye assays : Tracks vesicle recycling rates, showing SV2 is dispensable for endocytosis but critical for priming .

Advanced: What regulatory mechanisms underlie SV2’s isoform-specific interactions (e.g., with synaptotagmin)?

Answer:
SV2A’s N-terminal domain binds synaptotagmin’s C2B domain, a interaction absent in SV2B. Techniques to study this:

  • Recombinant protein affinity chromatography : Isolate binding domains using GST-tagged SV2A fragments .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics under varying Ca²⁺ concentrations .
  • Knock-in mutagenesis : Introduce SV2B sequences into SV2A to identify residues critical for synaptotagmin binding . These studies highlight SV2A’s unique role in coupling Ca²⁺ signaling to vesicle trafficking.

Basic: What are the implications of SV2’s homology to bacterial transporters?

Answer:
SV2’s structural similarity to bacterial sugar transporters (e.g., LacY) suggests an evolutionarily conserved transport function. Experimental approaches:

  • Homology modeling : Predicts SV2’s 12 transmembrane helices and putative substrate-binding pockets .
  • Radiotracer flux assays : Test vesicular uptake of neurotransmitters/ions in SV2-reconstituted liposomes .
  • CRISPR-Cas9 mutagenesis : Disrupt SV2’s conserved transporter motifs and assess vesicle pH or ion content . While direct substrates remain elusive, these methods support SV2’s role in modulating vesicle homeostasis.

Advanced: How can researchers reconcile discrepancies in SV2’s proposed roles across different synapse types?

Answer:
SV2’s function varies between inhibitory (GABAergic) and excitatory (glutamatergic) synapses. Strategies to address this:

  • Cell-type-specific knockouts : Use Cre-lox systems to delete SV2A in defined neuronal populations .
  • Single-synapse imaging : Employ pH-sensitive GFP-tagged VAMP2 to compare release probability in SV2-deficient vs. wild-type synapses .
  • Proteomic profiling : Compare SV2 interactomes (e.g., synaptotagmin isoforms) across synapse subtypes . These approaches reveal context-dependent roles for SV2 in neurotransmission.

Basic: What methodologies confirm SV2’s localization to synaptic vesicles?

Answer:

  • Subcellular fractionation : Isolate synaptic vesicles via differential centrifugation and confirm SV2 presence by Western blot .
  • Immunogold electron microscopy : Localizes SV2 to vesicle membranes in presynaptic terminals .
  • Live-cell imaging : Track fluorescently tagged SV2 in cultured neurons during vesicle recycling . These methods validate SV2 as a definitive synaptic vesicle marker.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.